molecular formula C17H15FN2O4S B2359159 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorobenzyl)benzamide CAS No. 950317-68-7

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorobenzyl)benzamide

Cat. No.: B2359159
CAS No.: 950317-68-7
M. Wt: 362.38
InChI Key: MPRNRTIWJTWTNK-UHFFFAOYSA-N
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Description

3-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorobenzyl)benzamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a benzamide group attached to a fluorobenzyl moiety and a 1,1-dioxido-3-oxoisothiazolidin-2-yl group, making it a subject of interest for chemists and researchers alike.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorobenzyl)benzamide typically involves multiple steps, starting with the preparation of the isothiazolidinone core This can be achieved through the cyclization of appropriate thiocarbonyl compounds under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups are introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorobenzyl)benzamide may serve as a probe or inhibitor in studies involving enzyme activity or protein interactions.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound could be used in the production of advanced materials or as a component in chemical formulations.

Mechanism of Action

The mechanism by which 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorobenzyl)benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzamide

  • 2-phenylisothiazolidin-3-one-1,1-dioxides

Uniqueness: 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorobenzyl)benzamide stands out due to its specific structural features, such as the presence of the fluorobenzyl group, which can influence its reactivity and biological activity

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4S/c18-14-6-4-12(5-7-14)11-19-17(22)13-2-1-3-15(10-13)20-16(21)8-9-25(20,23)24/h1-7,10H,8-9,11H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRNRTIWJTWTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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